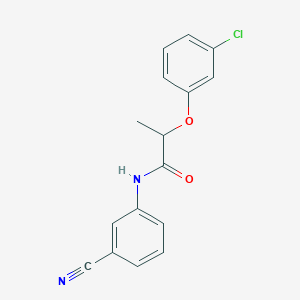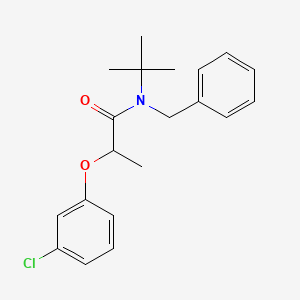![molecular formula C25H22N2O3 B4075374 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4075374.png)
4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol
Übersicht
Beschreibung
4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol, also known as BIM-8, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BIM-8 belongs to the family of indole-based compounds, which are known for their diverse biological properties.
Wirkmechanismus
The mechanism of action of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol is not fully understood. However, it has been suggested that 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol may exert its effects through the modulation of various signaling pathways. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been shown to activate the JNK pathway, which is involved in cell death and survival. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the JNK pathway. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been shown to protect neurons from oxidative stress, which is implicated in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its synthesis and purity. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential to be used in combination with other anti-cancer drugs. Another area of interest is its potential as a neuroprotective agent. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been shown to protect neurons from oxidative stress, and further studies are needed to determine its potential for treating neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol and to identify other potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. 4-[bis(1-methyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol has been investigated for its ability to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
4-[bis(1-methylindol-3-yl)methyl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-26-13-18(15-7-3-5-9-20(15)26)23(17-11-12-22(28)25(30)24(17)29)19-14-27(2)21-10-6-4-8-16(19)21/h3-14,23,28-30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIKCNKNUIQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=C(C(=C(C=C3)O)O)O)C4=CN(C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4075297.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4075304.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075311.png)
![1-[3-(3-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4075325.png)
![1-[3-(3-ethoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4075343.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![3-(4-methoxyphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4075351.png)
![ethyl 1-[2-(4-nitrophenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4075361.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075382.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075383.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075384.png)

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)